(5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate
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Overview
Description
(5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring substituted with benzyl, methylene, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.
Substitution Reactions:
Oxidation and Reduction: The final steps may include oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its complex structure and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares structural similarities with (5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate, particularly in the presence of benzyl and methylene groups.
(-)-carvone: Although structurally different, (-)-carvone exhibits similar chemical reactivity and is used in various applications.
Properties
Molecular Formula |
C25H21NO4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
benzyl (5R,6S)-3-methylidene-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C25H21NO4/c1-18-24(27)30-23(21-15-9-4-10-16-21)22(20-13-7-3-8-14-20)26(18)25(28)29-17-19-11-5-2-6-12-19/h2-16,22-23H,1,17H2/t22-,23+/m1/s1 |
InChI Key |
JATCVGLAJNGPID-PKTZIBPZSA-N |
Isomeric SMILES |
C=C1C(=O)O[C@H]([C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C=C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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